molecular formula C41H78O19P3 · 3Na B1153328 PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)

PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)

Cat. No.: B1153328
M. Wt: 1036.9
InChI Key: NBKRWHZNPNTETQ-PBBZQLKASA-K
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. Phosphatidylinositol (PtdIns)-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt) is a synthetic analog of natural PtdIns featuring saturated C16:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol stereochemistry as that of the natural compound. PtdIns-(3,5)-P2 is rapidly synthesized from PtdIns-(3)-P1 in yeast when a PtdIns-(3)-P5-hydroxy kinase is activated during hyperosmotic conditions. PtdIns-(3,5)-P2 is also present in mammalian cells, such as monkey COS-7 cells, where a similar biosynthetic route has been demonstrated.

Scientific Research Applications

Synthesis and Biological Activity

PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt) is used in the synthesis of phosphatidylinositol polyphosphates. For instance, Zhang et al. (2008) described the synthesis of phosphatidylinositol-3,4,5-trisphosphorothioate using dipalmitoyl PtdIns(3,4,5)PT(3), demonstrating its role in mimicking insulin and activating sodium transport in cells (Zhang et al., 2008).

Molecular Recognition and Phosphatase Resistance

Xu et al. (2006) synthesized analogues of phosphatidylinositol-3-phosphate (PtdIns(3)P) using dipalmitoyl chains. These analogues displayed reduced binding activities with certain protein domains, suggesting their potential use in studying cell physiology mediated by these lipids (Xu et al., 2006).

Role in Cellular Motility

The lipid products of phosphoinositide 3-kinase, including PtdIns-(3,5)-P2 dipalmitoyl, enhance cell motility as shown in studies by Derman et al. (1997). These studies demonstrate the involvement of this compound in actin reorganization and membrane ruffling, highlighting its importance in cellular movement and structure (Derman et al., 1997).

Involvement in Cellular Stress Responses

Research indicates that PtdIns-(3,5)-P2 plays a role in cellular responses to stress. For instance, Dewald et al. (2001) reported the involvement of this compound in the rapid accumulation of phosphoinositides during salt stress in Arabidopsis, suggesting its role in stress signaling pathways (Dewald et al., 2001).

Regulation of Phosphoinositide Levels

PtdIns-(3,5)-P2 is also involved in the regulation of phosphoinositide levels in cells. Michell et al. (2009) discussed a protein complex that controls the synthesis of PtdIns(3,5)P2, elucidating the molecular mechanisms behind its regulation and its implications for neurodegenerative conditions (Michell & Dove, 2009).

Role in Endocytic Cycle

PtdIns-(3,5)-P2 is essential for the endocytic cycle in cells. Kim et al. (2006) found that alterations in PtdIns(4,5)P2 levels impact multiple steps in the endocytic cycle, including transferrin recycling, highlighting the compound's significance in organelle trafficking (Kim et al., 2006).

Properties

Molecular Formula

C41H78O19P3 · 3Na

Molecular Weight

1036.9

InChI

InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-41-37(45)39(58-61(47,48)49)36(44)40(38(41)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54

InChI Key

NBKRWHZNPNTETQ-PBBZQLKASA-K

SMILES

O[C@@H]1[C@H](OP([O-])(O)=O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H]1OP([O-])(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)=O.[Na+].[Na+].[Na+]

Synonyms

Phosphatidylinositol-3,5-diphosphate C-16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)
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PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)
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PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)
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PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)
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PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)
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PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt)

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